3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is an organic compound with a complex structure that includes a phthalazine ring, a carboxylic acid group, and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylbenzaldehyde with phthalic anhydride to form an intermediate, which is then cyclized and oxidized to yield the target compound. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(4-Propylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(4-Butylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Uniqueness
3-(4-Ethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as solubility and stability, as well as its interactions with molecular targets.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c1-2-11-7-9-12(10-8-11)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-10H,2H2,1H3,(H,21,22) |
InChI Key |
FTDKNAWAWOOJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |
Origin of Product |
United States |
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